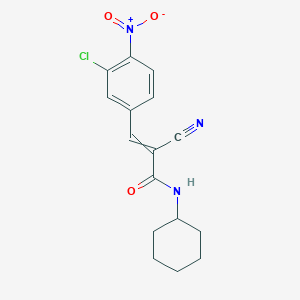

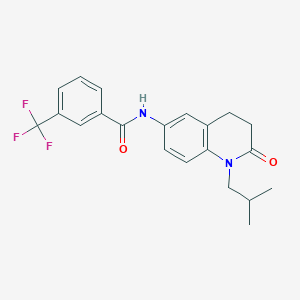

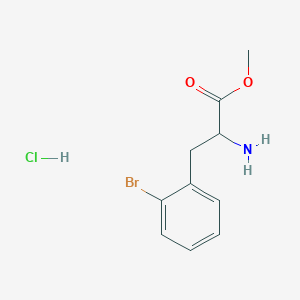

N-(1-异丁基-2-氧代-1,2,3,4-四氢喹啉-6-基)-3-(三氟甲基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves various methodologies, including one-step reactions from methyl anthranilate with aryl-oxadiazolines or aryl-oxadiazoline-thiones, showcasing the versatility and potential routes for synthesizing complex benzamides and isoquinolines. These processes highlight the potential synthetic routes that could be applied to the target compound (Chau, Saegusa, & Iwakura, 1982).

Molecular Structure Analysis

Molecular structure determination, such as X-ray diffraction studies, plays a crucial role in understanding the conformational features of similar compounds. This analysis aids in the elucidation of the molecular geometry, which is essential for predicting the reactivity and interactions of the compound (Osyanin, Ivleva, Rybakov, & Klimochkin, 2015).

Chemical Reactions and Properties

Research into the chemical reactivity of similar compounds has shown various reactions, including redox-neutral annulations, which could offer insights into the chemical behavior of the target molecule. Such reactions are pivotal for the functionalization and further derivatization of the core structure (Wu, Sun, Zhang, Yang, Yao, & Lin, 2016).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystal structure, are crucial for the application and handling of the compound. Studies on similar compounds provide a foundation for understanding how structural variations influence these properties, which is essential for practical applications (Cui, Li, Chen, & Song, 2009).

Chemical Properties Analysis

The chemical properties, such as reactivity towards specific reagents, stability under various conditions, and potential for undergoing specific transformations, are critical for developing synthetic routes and applications. Investigations into similar compounds' reactivity and stability offer valuable insights into the chemical properties that could be expected for the target compound (Zhou, Song, Zhang, & Fan, 2022).

科学研究应用

Rhodium-Catalyzed Oxidative Coupling

宋等人(2010年)的研究表明,使用Ag2CO3作为最佳氧化剂,以[RhCp*Cl2]2为催化剂,通过对苯甲酰胺的氧化正向C-H活化,从苯甲酰胺和炔烃高产率合成异喹啉酮。这一过程对于生成复杂的多环酰胺具有重要意义,展示了为各种应用(包括材料科学和药理学)创造与N-(1-异丁基-2-氧代-1,2,3,4-四氢喹啉-6-基)-3-(三氟甲基)苯甲酰胺结构相关化合物的潜力(Song et al., 2010)。

Cobalt-Catalyzed Carbonylation

Grigorjeva和Daugulis(2014年)开发了一种直接对氨基喹啉苯甲酰胺进行羰基化的方法,使用空气中的氧气作为氧化剂,Mn(OAc)3作为辅助催化剂。这种方法能够耐受各种官能团,同时对苯甲酸和丙烯酸衍生物进行羰基化,展示了修改苯甲酰胺结构的途径,潜在地导致具有不同应用(Grigorjeva & Daugulis, 2014)的新衍生物。

Synthesis of Isoquinolinones

吴等人(2016年)关于Rh(III)-催化的原始苯甲酰胺与重氮化合物的氧化还原中环化工作,突出了一种合成异喹啉酮的高效方案。这种方法的官能团耐受性和可扩展性为合成复杂的杂环化合物提供了见解,这些化合物可能包括N-(1-异丁基-2-氧代-1,2,3,4-四氢喹啉-6-基)-3-(三氟甲基)苯甲酰胺的衍生物,具有潜在的生物活性(Wu et al., 2016)。

Selective Synthesis of Isoquinolines

Kuai等人(2017年)探索了吡啶甲酰胺作为钴催化的氧化中环化的无痕引导基,用于合成苄胺基苯甲酰胺与炔烃的异喹啉合成。这种方法的区域选择性和良好的官能团耐受性提供了一种新颖的合成异喹啉衍生物的方法,可能适用于合成类似感兴趣化合物的复杂分子(Kuai et al., 2017)。

属性

IUPAC Name |

N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21F3N2O2/c1-13(2)12-26-18-8-7-17(11-14(18)6-9-19(26)27)25-20(28)15-4-3-5-16(10-15)21(22,23)24/h3-5,7-8,10-11,13H,6,9,12H2,1-2H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMIRGTQPLNLXAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzo[d][1,3]dioxol-5-yl)-6-hydroxypyrimidine-4-carboxamide](/img/structure/B2482010.png)

![4-(dimethylamino)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2482011.png)

![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2482012.png)

![1-(2-chlorophenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)methanesulfonamide](/img/structure/B2482022.png)

![N-(1-cyano-1-methylethyl)-N-methyl-2-[3-methyl-4-(4-methyl-1,3-thiazol-2-yl)piperazin-1-yl]acetamide](/img/structure/B2482024.png)